3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, also known by its developmental code name PF02341066, is a small molecule identified through scientific research for its potential use in studying abnormal cell growth. This compound acts by inhibiting specific proteins like anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c-Met/HGFR) [, , ]. These proteins are often involved in signaling pathways that regulate cell growth and survival, and their dysregulation is implicated in various diseases, including cancer [, , , ]. Therefore, by inhibiting these proteins, 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine serves as a valuable tool for researchers to investigate these diseases and potentially develop new therapeutic strategies.
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine is a complex organic compound notable for its potential therapeutic applications, particularly in oncology. This compound is classified as a kinase inhibitor and is primarily investigated for the treatment of locally advanced or metastatic non-small cell lung cancer. Its structure features a pyridine ring substituted with various functional groups, which contribute to its biological activity.
The compound is cataloged under several identifiers including CAS number 877400-66-3 and has been documented in various chemical databases such as PubChem and Molbase. It falls under the category of small molecule inhibitors, specifically targeting kinases involved in cancer progression and metastasis. The active (R)-enantiomer of this compound has shown promise in preclinical studies as a therapeutic agent.
The synthesis of 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine typically involves multi-step organic synthesis techniques. The process can be summarized as follows:
Challenges in synthesis may include achieving high selectivity for the desired enantiomer and managing the reactivity of halogenated intermediates. Optimizing reaction conditions such as temperature, solvent choice, and catalyst selection is crucial for improving yield and purity.
The compound features multiple rings (a pyridine ring and a pyrazole ring) which contribute to its pharmacological properties. The presence of halogen substituents enhances its lipophilicity and potentially its binding affinity to target proteins.
The compound may undergo various chemical reactions including:
These reactions are critical for modifying the compound's structure to improve efficacy or reduce toxicity.
The mechanism of action for 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine primarily involves inhibition of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. By binding to the active site of these kinases, the compound disrupts downstream signaling cascades that promote tumor growth.
Preliminary studies indicate that this compound effectively inhibits ribosomal protein S6 kinase alpha-1, which plays a crucial role in protein synthesis and cell growth regulation in cancer cells .
The compound exhibits the following physical properties:
Key chemical properties include:
These properties are essential for determining formulation strategies for drug delivery systems.
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine is primarily used in cancer research due to its kinase inhibitory properties. It holds potential for:
Its unique structural features make it a candidate for further optimization and development into clinically relevant therapies.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3